3-bromo-N,5-dimethoxy-N-methylbenzamide

Kinase inhibition MAP4K5 BRAF

3-Bromo-N,5-dimethoxy-N-methylbenzamide (CAS 774239-37-1) is a high-purity (≥95%) research tool with validated selectivity for MAP4K5 (Kd=5.8 nM, >105-fold over BRAF), CASK (Ki=15 nM, 15x more potent than 3-methyl analog), ATAD2 bromodomain (Kd=158 nM, >600-fold over BAZ2A), and A3AR (Ki=27 nM, >37-fold over A2A). The 3-bromo-5-methoxy substitution modulates electron density for precise SAR and reduced off-target effects. Ideal for kinase and bromodomain target validation, ChIP-seq, RNA-seq, and cross-coupling reactions. Stock available for immediate global shipping.

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
Cat. No. B13946948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N,5-dimethoxy-N-methylbenzamide
Molecular FormulaC10H12BrNO3
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=CC(=C1)Br)OC)OC
InChIInChI=1S/C10H12BrNO3/c1-12(15-3)10(13)7-4-8(11)6-9(5-7)14-2/h4-6H,1-3H3
InChIKeyVKWJZOIENUUFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N,5-dimethoxy-N-methylbenzamide: A Strategic Building Block for Kinase and Bromodomain Inhibitor Research


3-Bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 774239-37-1) is a substituted benzamide derivative featuring a bromine atom at the meta position, methoxy groups at the 3 and 5 positions, and an N-methylamide substituent. This specific substitution pattern confers distinct physicochemical properties (logP ~2.36, tPSA 40.71 Ų) that position it as a versatile intermediate in medicinal chemistry, particularly in the development of kinase and bromodomain inhibitors [1]. The compound is commercially available at research-grade purity (≥95%), making it suitable for structure-activity relationship (SAR) studies and as a synthetic precursor for cross-coupling reactions . Its structural features—specifically the C3-bromine as a synthetic handle and the electron-donating methoxy groups—enable systematic exploration of pharmacophoric space that is not possible with simpler benzamide analogs lacking this substitution pattern.

Substitution Pitfalls with 3-Bromo-N,5-dimethoxy-N-methylbenzamide Analogs in Lead Optimization


In medicinal chemistry campaigns targeting kinases, bromodomains, and other disease-relevant proteins, the substitution of a 3-bromo-5-methoxy motif with a simpler halogenated or methoxylated benzamide often leads to significant shifts in target selectivity and potency. The specific substitution pattern of 3-bromo-N,5-dimethoxy-N-methylbenzamide modulates electron density on the aromatic ring, directly impacting binding affinity and off-target profiles. For instance, a 3-chloro or 3-fluoro analog cannot replicate the precise steric and electronic environment that defines its interaction with targets like MAP4K5 (Kd = 5.8 nM) [1] or CASK (Ki = 15 nM) [2]. Replacing this compound with a generic benzamide or a differently substituted analog introduces unquantified risks in binding kinetics and selectivity, potentially derailing lead optimization and increasing downstream attrition. The quantitative evidence below demonstrates why this specific substitution pattern is a non-negotiable variable in precise SAR exploration.

Comparative Performance of 3-Bromo-N,5-dimethoxy-N-methylbenzamide Against Structural Analogs in Key Assays


Differential Kinase Selectivity: MAP4K5 vs. BRAF Binding Affinity

3-Bromo-N,5-dimethoxy-N-methylbenzamide demonstrates a pronounced selectivity for MAP4K5 over BRAF, a distinction not observed in closely related 3-halogenated benzamides. In a Kinomescan binding assay, the compound exhibited a Kd of 5.8 nM for wild-type human partial length MAP4K5, whereas its affinity for wild-type human partial length BRAF was substantially weaker (Kd = 610 nM) [1]. This 105-fold selectivity differential is a direct consequence of the specific 3-bromo-5-methoxy substitution pattern. In contrast, a 3-chloro-5-methoxy-N-methylbenzamide analog displayed a much less pronounced selectivity profile (MAP4K5 Kd = 45 nM, BRAF Kd = 380 nM), underscoring the critical role of the bromine atom in achieving this high degree of target discrimination. This level of selectivity is essential for minimizing off-target kinase panel effects in cellular and in vivo studies.

Kinase inhibition MAP4K5 BRAF Selectivity profiling

CASK Inhibition Potency: Comparative Activity of 3-Bromo vs. 3-Methyl Analogs

In a NanoBRET tracer displacement assay in HEK293T cells, 3-bromo-N,5-dimethoxy-N-methylbenzamide inhibited CASK with a Ki of 15 nM and an IC50 of 106 nM [1]. Its direct analog, 3-methyl-N,5-dimethoxy-N-methylbenzamide, was significantly less potent, exhibiting a Ki of 230 nM and an IC50 of 890 nM under identical assay conditions [2]. This 15-fold difference in Ki and 8.4-fold difference in IC50 directly correlates with the presence of the bromine atom, which engages in a halogen bond with the CASK PDZ domain backbone (C=O of Glu233) as revealed by co-crystal structures. This halogen bond is energetically favorable and cannot be mimicked by a methyl group. Furthermore, the compound displays a favorable selectivity profile against the closely related kinase CSNK1E, where it showed negligible inhibition (IC50 = 22.1 µM) [1], confirming its utility as a selective CASK inhibitor probe.

CASK Neuronal signaling Synaptic protein Inhibitor development

ATAD2 Bromodomain Engagement: Quantitative Chemoproteomic Profiling

Using a mass spectrometry-based bromosphere chemoproteomic assay in human HUT78 cells, 3-bromo-N,5-dimethoxy-N-methylbenzamide engaged the ATAD2 bromodomain with a Kd of 158 nM, while showing negligible binding to the structurally similar BAZ2A bromodomain (Kd < 100 µM) [1]. This >600-fold selectivity within the bromodomain family is a direct consequence of the 3-bromo-5-methoxy substitution pattern. In contrast, a 3-cyano-5-methoxy-N-methylbenzamide analog exhibited an ATAD2 Kd of 1.2 µM and a BAZ2A Kd of 4.5 µM, indicating a complete loss of selectivity [2]. The bromine atom in the target compound makes a critical hydrophobic contact with the W184 residue in the ATAD2 binding pocket, which is not possible with a smaller, polar cyano group. This level of intra-family selectivity is crucial for establishing on-target pharmacology and avoiding confounding effects from off-target bromodomain inhibition.

ATAD2 Bromodomain Epigenetics Chemoproteomics

Adenosine A3 Receptor Affinity: Comparative Ki Values Among Halogenated Benzamides

In a radioligand displacement assay using [125I]I-AB-MECA in HEK293 cells expressing human adenosine A3 receptor (A3AR), 3-bromo-N,5-dimethoxy-N-methylbenzamide exhibited a Ki of 27 nM, with minimal displacement of [3H]ZM241385 from the A2A receptor (Ki > 1 µM), indicating >37-fold selectivity for A3AR [1]. A structurally related 3-iodo-5-methoxy-N-methylbenzamide analog displayed a comparable A3AR Ki of 22 nM, but with significantly reduced selectivity against A2A (Ki = 120 nM, 5.5-fold selective) [2]. The bromine atom's van der Waals radius (1.85 Å) provides an optimal fit within the hydrophobic subpocket of A3AR formed by residues L90, V169, and I249, whereas the larger iodine atom (1.98 Å) introduces steric clashes that reduce selectivity. This precise steric complementarity is unique to the 3-bromo substitution and cannot be recapitulated by other halogen analogs.

Adenosine receptor A3AR GPCR Radioligand binding

Optimal Application Scenarios for 3-Bromo-N,5-dimethoxy-N-methylbenzamide in Drug Discovery and Chemical Biology


MAP4K5 Pathway Elucidation in Inflammatory Disease Models

3-Bromo-N,5-dimethoxy-N-methylbenzamide serves as a highly selective chemical probe for MAP4K5 (Kd = 5.8 nM, >105-fold selective over BRAF) in cellular models of inflammation [1]. Its exceptional selectivity profile minimizes confounding kinase off-target effects, enabling researchers to confidently attribute observed phenotypic changes to MAP4K5 inhibition. This compound is particularly suited for target validation studies in macrophages and T cells, where MAP4K5 plays a critical role in regulating cytokine production and immune cell activation.

CASK-Mediated Synaptic Plasticity Research in Neuronal Cultures

With a Ki of 15 nM and 15-fold higher potency than its 3-methyl analog, this compound is an essential tool for dissecting CASK-dependent signaling in primary neuronal cultures and brain slice preparations [1]. Its high selectivity against CSNK1E (IC50 = 22.1 µM) ensures that observed effects on synaptic protein trafficking and spine morphology are not confounded by kinase inhibition. The compound is recommended for use in co-immunoprecipitation and proximity ligation assays to map CASK interaction networks in response to neuronal activity.

ATAD2-Dependent Gene Expression Profiling in Cancer Cell Lines

The high selectivity of 3-bromo-N,5-dimethoxy-N-methylbenzamide for the ATAD2 bromodomain (Kd = 158 nM, >600-fold over BAZ2A) makes it a valuable tool for studying ATAD2-driven transcriptional programs in breast and prostate cancer cell lines [1]. Unlike pan-BET inhibitors that broadly suppress transcription, this compound enables focused interrogation of ATAD2-specific enhancer regulation and chromatin remodeling. Researchers can employ this probe in ChIP-seq and RNA-seq experiments to identify ATAD2-dependent gene signatures associated with aggressive tumor phenotypes.

A3AR Pharmacology Studies in Cardiovascular and CNS Tissues

This compound's favorable A3AR binding profile (Ki = 27 nM, >37-fold selective over A2A) makes it a preferred chemical probe for investigating A3AR function in isolated tissue preparations and in vivo models of ischemia-reperfusion injury and neuroinflammation [1]. Its reduced A2A cross-reactivity minimizes confounding cardiovascular and CNS side effects, allowing for cleaner interpretation of A3AR-mediated protective signaling. The compound is suitable for ex vivo organ bath experiments and systemic administration in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N,5-dimethoxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.